2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate
Description
Properties
CAS No. |
7054-85-5 |
|---|---|
Molecular Formula |
C23H29BrN2O9 |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
1-[2-(2-bromo-6-methoxybenzoyl)pyrrol-1-yl]propan-2-yl-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C17H21BrN2O2.C6H8O7/c1-12(19(2)3)11-20-10-6-8-14(20)17(21)16-13(18)7-5-9-15(16)22-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-10,12H,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
NOBRFESJNKGQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=C1C(=O)C2=C(C=CC=C2Br)OC)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate typically involves multi-step organic reactions. The process begins with the preparation of the 5-bromo-2-methoxybenzoyl chloride, which is then reacted with 1-(2-(dimethylamino)propyl)pyrrole under controlled conditions to form the desired compound. The final step involves the addition of citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrole Derivatives
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate
- Structure : A pyrrole core with ester, methyl, and propyl substituents.
- Properties : Melting point (m.p.) 98°C; synthesized via Grignard reactions involving ethyl chloroformate and magnesium ethyl bromide .
- Comparison: Unlike the target compound, this analogue lacks bromo and dimethylaminopropyl groups.
2:3-Bromo-derivative of Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate
- Structure : Brominated at the 2:3 positions of the pyrrole ring.
- Properties : m.p. 148°C; reacts with formaldehyde and methyl alcohol to form dipyrromethane derivatives .
- Comparison: The bromo substitution enhances stability (higher m.p.) but lacks the methoxybenzoyl and dimethylaminopropyl moieties critical for the target compound’s hypothesized receptor interactions.
Perfluorinated Dimethylaminopropyl Sulfonamides
lists perfluorinated compounds with dimethylaminopropyl groups, such as:
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide
- Key Differences: Fluorination: These compounds feature extensive fluorination, enhancing hydrophobicity and chemical inertness, unlike the target compound’s polar citrate salt.
Data Table: Comparative Analysis
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Bioactivity/Applications |
|---|---|---|---|---|
| 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate | Pyrrole | Bromo, methoxybenzoyl, dimethylaminopropyl | Not reported | Hypothesized CNS/metabolic targets |
| Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate | Pyrrole | Methyl, propyl, ester | 98 | Porphyrin precursor |
| 2:3-Bromo-derivative (Ethyl ester) | Pyrrole | Bromo, methyl, propyl | 148 | Intermediate in porphyrin synthesis |
| N-[3-(Dimethylamino)propyl]-perfluorosulfonamides | Sulfonamide | Perfluorinated chains | Varies (e.g., 181°C for picrate) | Surfactants, industrial uses |
Research Findings and Functional Insights
- Solubility : The citrate salt form likely improves aqueous solubility over neutral pyrrole derivatives, which are often lipid-soluble (e.g., ethyl ester derivatives in ).
- Pharmacokinetics: The dimethylaminopropyl group may facilitate blood-brain barrier penetration, a feature absent in perfluorinated sulfonamides (), which are designed for surface activity .
Limitations and Knowledge Gaps
- Temporal Disparity : (1931) focuses on early pyrrole chemistry, while (2017) highlights industrial fluorinated compounds. Direct comparative pharmacological studies are lacking.
Biological Activity
The compound 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and case studies.
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include the formation of the pyrrole ring and the introduction of the dimethylamino side chain. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H17BrN2O2 |
| Molecular Weight | 301.18 g/mol |
| CAS Number | [Not specified] |
| Appearance | Solid |
| Purity | 98% (HPLC) |
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate selective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Case Study : A study evaluated the anticancer effects of several pyrrole derivatives, including those with similar structures to our compound. It was found that a specific derivative reduced A549 cell viability significantly when treated at concentrations around 100 µM for 24 hours, suggesting that structural modifications impact biological efficacy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against multidrug-resistant strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : In a comparative analysis, several pyrrole derivatives were tested against resistant strains. Notably, one derivative showed a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating potential as a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many pyrrole derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
- Receptor Interaction : Some studies suggest these compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparative Efficacy
A comparative analysis of similar compounds highlights the structure-activity relationship (SAR) critical for their biological effects:
| Compound | Anticancer Activity (A549 IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 25 µM | 16 µg/mL |
| Compound B | 50 µM | 32 µg/mL |
| This compound | TBD | TBD |
Future Directions
Further research is needed to explore:
- In vivo efficacy : Understanding how this compound performs in animal models.
- Toxicity profiles : Evaluating safety and side effects associated with prolonged use.
- Mechanistic studies : Detailed investigations into how structural variations influence activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate, and how can reaction conditions be optimized?
- Methodology : Use multi-step organic synthesis involving halogenation, benzoylation, and alkylation. For example:
- Step 1 : Halogenation of pyrrole derivatives (e.g., bromination using NBS or Br₂ in inert solvents like THF) to introduce the 5-bromo substituent .
- Step 2 : Benzoylation via Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalyst in dichloromethane) .
- Step 3 : Alkylation of the pyrrole nitrogen using 2-(dimethylamino)propyl chloride, followed by citric acid salt formation for stabilization .
- Optimization : Monitor reaction progress with TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to prevent side reactions). Use inert atmospheres (N₂/Ar) to avoid decomposition of halogenated intermediates .
Q. How should researchers characterize the compound's purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C-NMR for carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₂BrN₂O₄·C₆H₈O₇) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the compound’s solubility profiles across studies?
- Hypothesis Testing :
- Variable 1 : Solvent polarity (test in DMSO vs. aqueous buffers at pH 4–7, given the citrate counterion’s pH-dependent solubility) .
- Variable 2 : Temperature effects (conduct solubility assays at 25°C vs. 37°C to mimic physiological conditions) .
Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify reactive sites (e.g., electron-rich pyrrole C-3 position) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in reactions like nitration or sulfonation .
Q. What experimental designs minimize decomposition during long-term stability studies?
- Protocol :
- Storage Conditions : Test under inert atmospheres (N₂), low humidity (<10% RH), and temperatures (4°C vs. -20°C) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C for citrate salt dissociation) .
- Contingency : Include stabilizers (e.g., antioxidants like BHT) in formulation buffers and monitor degradation via UPLC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
